molecular formula C8H13N5O2S B249249 2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone

2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone

Cat. No. B249249
M. Wt: 243.29 g/mol
InChI Key: LHZSADFSLJIGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone, commonly known as MTE, is a chemical compound with potential applications in scientific research. MTE is a tetrazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of MTE is not fully understood, but studies have suggested that it may act as an inhibitor of various enzymes and proteins involved in disease processes. For example, MTE has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, MTE has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
MTE has been shown to have various biochemical and physiological effects. In animal studies, MTE has been found to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, MTE has been found to have antioxidant properties and can protect against oxidative stress. In cancer cell studies, MTE has been found to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

MTE has several advantages as a potential therapeutic agent, including its ability to inhibit disease-related enzymes and proteins, its anti-inflammatory and antioxidant properties, and its ability to induce apoptosis in cancer cells. However, there are also limitations to its use in laboratory experiments. For example, MTE has low solubility in water, which can make it difficult to administer in vivo. Additionally, MTE has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on MTE. One area of interest is the development of more efficient synthesis methods for MTE and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of MTE and its potential as a therapeutic agent for various diseases. Finally, clinical trials are needed to establish the safety and efficacy of MTE in humans.

Synthesis Methods

MTE can be synthesized through various methods, including the reaction of 2-bromo-1-(methylthio)ethanone with sodium azide and triethylamine, followed by reaction with morpholine and copper sulfate. Another method involves the reaction of 2-chloro-1-(methylthio)ethanone with sodium azide and morpholine in the presence of copper sulfate. Both methods yield MTE as a white crystalline solid with a melting point of 92-94°C.

Scientific Research Applications

MTE has potential applications in scientific research, particularly in the field of medicinal chemistry. MTE has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Additionally, MTE has been investigated as a potential drug target for the treatment of bacterial infections.

properties

Product Name

2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone

Molecular Formula

C8H13N5O2S

Molecular Weight

243.29 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-1-morpholin-4-ylethanone

InChI

InChI=1S/C8H13N5O2S/c1-12-8(9-10-11-12)16-6-7(14)13-2-4-15-5-3-13/h2-6H2,1H3

InChI Key

LHZSADFSLJIGJD-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCC(=O)N2CCOCC2

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCOCC2

Origin of Product

United States

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